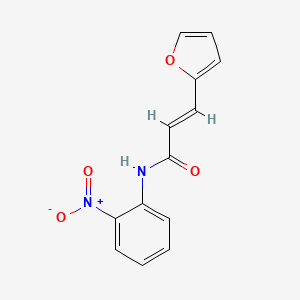
3-(2-furyl)-N-(2-nitrophenyl)acrylamide
Übersicht
Beschreibung
3-(2-furyl)-N-(2-nitrophenyl)acrylamide, commonly known as FNA, is a small molecule that has gained attention in recent years for its potential applications in scientific research. FNA is a versatile compound that can be synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Wirkmechanismus
The mechanism of action of FNA is not fully understood, but it is believed to involve the modulation of enzyme activity and the inhibition of certain signaling pathways. FNA has been shown to bind to the active site of acetylcholinesterase and to inhibit its activity. FNA has also been shown to inhibit the activity of certain kinases, including JNK and ERK, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
FNA has been shown to have a variety of biochemical and physiological effects, including the modulation of enzyme activity, the inhibition of certain signaling pathways, and the induction of apoptosis in cancer cells. FNA has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
FNA has several advantages for use in laboratory experiments, including its versatility and ease of synthesis. FNA is also relatively stable and can be stored for long periods of time. However, FNA has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on FNA, including the study of its mechanism of action, the development of new synthesis methods, and the evaluation of its potential therapeutic applications. FNA has been shown to have potential as a treatment for certain diseases, including cancer and neurodegenerative disorders, and further research is needed to explore these applications. Additionally, the development of new derivatives of FNA may lead to the discovery of compounds with improved properties and greater therapeutic potential.
Wissenschaftliche Forschungsanwendungen
FNA has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. FNA has been shown to modulate the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. FNA has also been shown to inhibit the growth of certain cancer cells and to have anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(8-7-10-4-3-9-19-10)14-11-5-1-2-6-12(11)15(17)18/h1-9H,(H,14,16)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGIOGPJJINMKW-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=CO2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=CO2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-N-(2-nitrophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(1-piperidinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3833070.png)
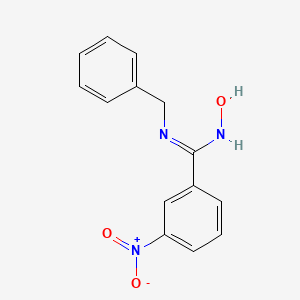
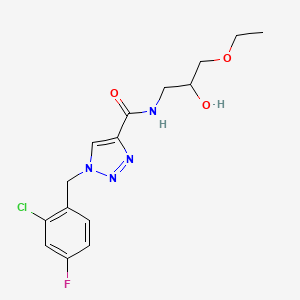
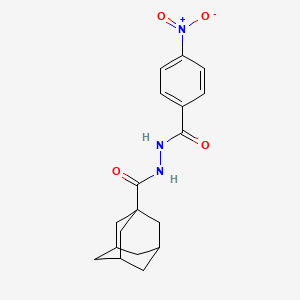
![8-[(2Z)-5-methyl-2-phenylhex-2-en-1-yl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3833101.png)

![4-bromo-N'-[1-(5-chloro-2-thienyl)ethylidene]benzohydrazide](/img/structure/B3833109.png)
![N~2~-cyclohexyl-N~1~-[5-(4-methylphenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B3833110.png)
![N'-[1-(2-thienyl)ethylidene]cyclohexanecarbohydrazide](/img/structure/B3833122.png)
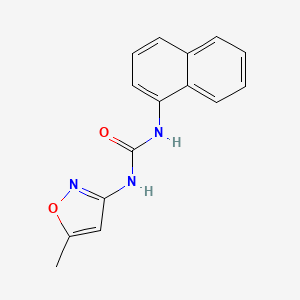

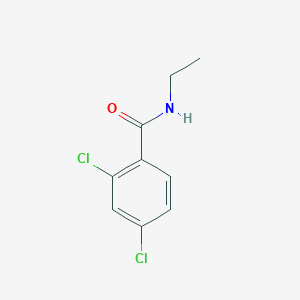
![2,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3833140.png)